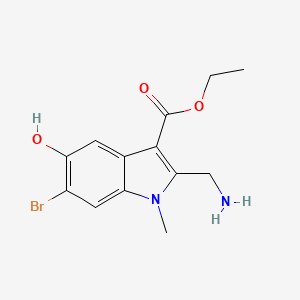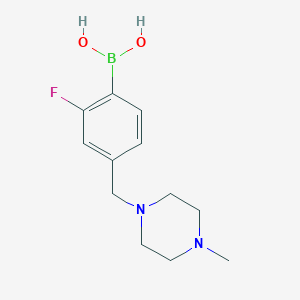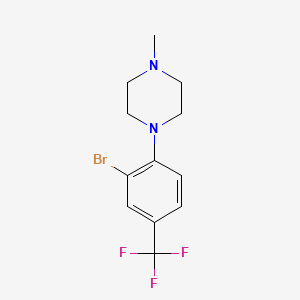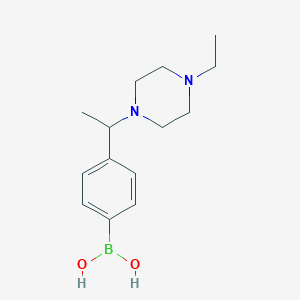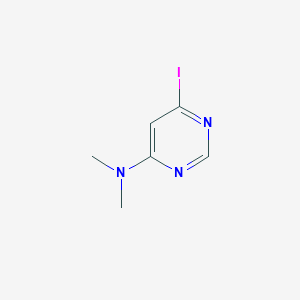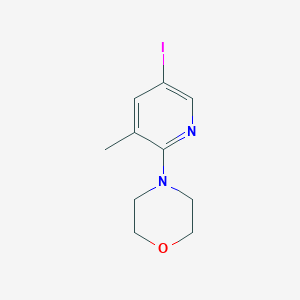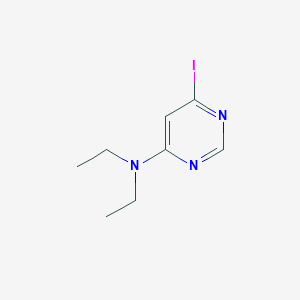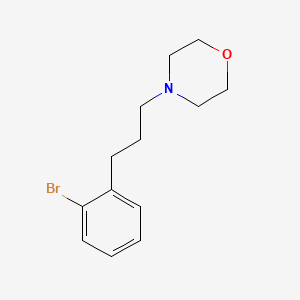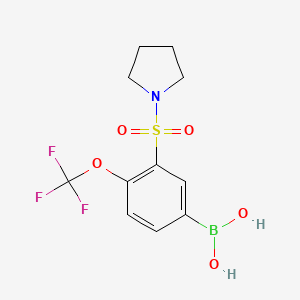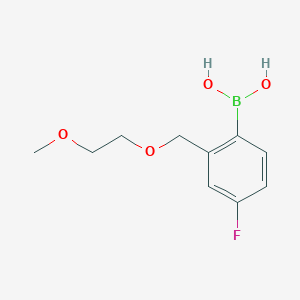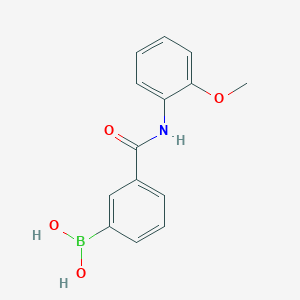
(3-((2-甲氧基苯基)氨基甲酰基)苯基)硼酸
描述
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a phenyl ring substituted with a carbamoyl group and a methoxy group, making it a versatile reagent in organic synthesis and various scientific research applications.
科学研究应用
Chemistry:
Catalysis: (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Protein Labeling: It is used in the labeling of proteins for various analytical techniques.
Medicine:
Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: The compound is investigated for its potential use in agrochemicals.
作用机制
Target of Action
The primary target of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared
Result of Action
The molecular effect of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid. For instance, the compound is water-soluble and may spread in water systems . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the compound’s action.
生化分析
Biochemical Properties
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of serine proteases and other enzymes that contain active site serine residues. The interactions between (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid and these enzymes are crucial for its biochemical activity .
Cellular Effects
The effects of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of protease inhibition, where (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can block the catalytic activity of serine proteases. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis, leading to the formation of its corresponding phenol and boric acid. The long-term effects of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid vary with dosage. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including tissue damage and organ dysfunction. The threshold effects observed in these studies highlight the importance of careful dosage optimization for therapeutic applications .
Metabolic Pathways
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific organelles. This compound can accumulate in the cytoplasm, nucleus, or other cellular compartments, where it exerts its biochemical effects. The localization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can impact its interactions with biomolecules and its overall activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 2-methoxyaniline, is reacted with phosgene or a suitable carbamoylating agent to form the corresponding carbamoyl chloride.
Coupling with Phenylboronic Acid: The carbamoyl chloride is then coupled with phenylboronic acid under basic conditions, typically using a palladium catalyst in a Suzuki-Miyaura coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of (3-((2-Methoxyphenyl)carbamoyl)phenol.
Reduction: Formation of (3-((2-Methoxyphenyl)carbamoyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: A boronic acid with a methoxy group at the para position, used in organic synthesis.
(3-Carbamoylphenyl)boronic Acid: A boronic acid with a carbamoyl group at the meta position, used in biochemical studies.
Uniqueness: (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a carbamoyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in various scientific and industrial applications.
属性
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYOHCBRLCUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182604 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-21-5 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


